molecular formula C24H19NO4 B11573343 N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenylacetamide

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenylacetamide

Cat. No.: B11573343
M. Wt: 385.4 g/mol
InChI Key: DCQCQZWGFQNDCI-UHFFFAOYSA-N
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Description

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenylacetamide is a complex organic compound that features a benzofuran core substituted with a methoxybenzoyl group and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenylacetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the acylation of 1-benzofuran-3-ylamine with 4-methoxybenzoyl chloride, followed by the reaction with phenylacetic acid under appropriate conditions . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl groups would produce the corresponding alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its structural features that may interact with biological targets.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenylacetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzofuran and phenylacetamide moieties. These interactions may modulate biological pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzofuran and phenylacetamide groups allows for diverse interactions with molecular targets, making it a versatile compound for research and development .

Properties

Molecular Formula

C24H19NO4

Molecular Weight

385.4 g/mol

IUPAC Name

N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenylacetamide

InChI

InChI=1S/C24H19NO4/c1-28-18-13-11-17(12-14-18)23(27)24-22(19-9-5-6-10-20(19)29-24)25-21(26)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,25,26)

InChI Key

DCQCQZWGFQNDCI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=CC=C4

Origin of Product

United States

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